molecular formula C24H28N2OS B2712025 1-(AZEPAN-1-YL)-2-(3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE CAS No. 878054-95-6

1-(AZEPAN-1-YL)-2-(3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE

Cat. No.: B2712025
CAS No.: 878054-95-6
M. Wt: 392.56
InChI Key: MIDFNVONVRZKFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(AZEPAN-1-YL)-2-(3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE is a complex organic compound that features an indole core structure substituted with an azepane ring and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(AZEPAN-1-YL)-2-(3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Azepane Ring: The azepane ring can be introduced via a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with a halogenated precursor of the indole compound.

    Thioether Linkage Formation: The thioether linkage is formed by reacting the indole derivative with a thiol compound, such as 4-methylbenzylthiol, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(AZEPAN-1-YL)-2-(3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the azepane ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole core can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Nitrated or halogenated indole derivatives

Scientific Research Applications

1-(AZEPAN-1-YL)-2-(3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(AZEPAN-1-YL)-2-(3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring and thioether linkage may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-azepan-1-yl-2-oxoethyl)piperidin-4-one
  • N-(2-azepan-1-yl-2-oxoethyl)-4-bromo-N-(4-methylbenzyl)benzenesulfonamide
  • 4-(2-azepan-1-yl-2-oxoethyl)aniline

Uniqueness

1-(AZEPAN-1-YL)-2-(3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE is unique due to its combination of an indole core, azepane ring, and thioether linkage. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the thioether linkage may enhance its binding affinity to certain molecular targets, making it a more potent therapeutic agent.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2OS/c1-19-10-12-20(13-11-19)18-28-23-16-26(22-9-5-4-8-21(22)23)17-24(27)25-14-6-2-3-7-15-25/h4-5,8-13,16H,2-3,6-7,14-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDFNVONVRZKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.